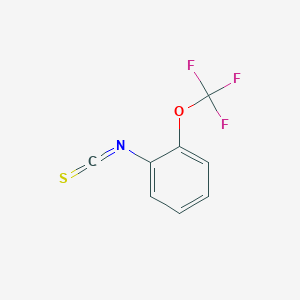

2-(Trifluoromethoxy)phenyl isothiocyanate

Description

Propriétés

IUPAC Name |

1-isothiocyanato-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-4-2-1-3-6(7)12-5-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEJYPIWOGCCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380480 | |

| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-33-1 | |

| Record name | 1-Isothiocyanato-2-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 2-(Trifluoromethoxy)phenyl Isothiocyanate

Topic: 2-(Trifluoromethoxy)phenyl isothiocyanate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Leveraging Fluorinated Motifs in Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

2-(Trifluoromethoxy)phenyl isothiocyanate (CAS: 175205-33-1) represents a high-value electrophilic synthon in modern drug discovery. It bridges the gap between classical isothiocyanate reactivity and the pharmacokinetically favorable properties of the trifluoromethoxy (

Molecular Architecture & Physicochemical Profile[1][2]

Electronic & Steric Properties

The reactivity of this scaffold is defined by the interplay between the electron-withdrawing

-

The

Effect: Positioned ortho to the isothiocyanate group, the trifluoromethoxy moiety exerts a strong inductive electron-withdrawing effect ( -

Conformational Lock: The ortho substitution creates a specific steric environment that can influence the regioselectivity of nucleophilic attacks, favoring anti-periplanar attack trajectories.

-

Lipophilicity: The Hansch

value for

Key Physical Data

| Property | Value | Notes |

| CAS Number | 175205-33-1 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 219.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Lachrymator |

| Boiling Point | 215 °C | At 760 mmHg |

| Density | 1.354 g/mL | At 25 °C |

| Refractive Index | ||

| Solubility | DCM, THF, Toluene, Acetonitrile | Hydrolyzes slowly in water |

Chemical Reactivity & Synthesis Workflows[5][6][7]

Synthesis of the Reagent

While commercially available, in-house preparation ensures freshness, critical for optimal yields. The standard protocol involves the desulfurization of dithiocarbamate salts derived from 2-(trifluoromethoxy)aniline.

Protocol: Thiophosgene-Free Synthesis

-

Activation: Dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in DCM. Add

(10.0 eq) and TEA (1.1 eq). Stir at 0°C to form the dithiocarbamate. -

Desulfurization: Add a desulfurizing agent such as tosyl chloride or di-2-pyridyl thionocarbonate (DPT) to the reaction mixture.

-

Workup: The isothiocyanate is isolated via filtration of salts and vacuum distillation.

Nucleophilic Addition Pathways

The central carbon of the

Reaction Map: Divergent Synthesis

The following diagram illustrates the primary reaction pathways for 2-(trifluoromethoxy)phenyl isothiocyanate.

Figure 1: Divergent synthetic pathways utilizing 2-(trifluoromethoxy)phenyl isothiocyanate as a core electrophile.

Experimental Protocols

Synthesis of N-(2-Trifluoromethoxyphenyl)-N'-aryl Thiourea

This protocol describes the standard addition of an aniline derivative to the isothiocyanate.

Materials:

-

2-(Trifluoromethoxy)phenyl isothiocyanate (1.0 mmol)

-

Aniline derivative (1.0 mmol)

-

Ethanol (anhydrous, 5 mL)

Procedure:

-

Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the aniline derivative in ethanol.

-

Addition: Add 2-(trifluoromethoxy)phenyl isothiocyanate dropwise at room temperature. The reaction is often exothermic.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor consumption of the isothiocyanate via TLC (Hexane:EtOAc 4:1).

-

Isolation: Cool the mixture to 0°C. The thiourea product typically precipitates as a white or off-white solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

Validation:

-

1H NMR: Look for the thioamide proton (

) broad singlet around -

IR: Disappearance of the strong isothiocyanate stretch (

).

Handling, Stability & Safety (E-E-A-T)

Hazards

-

Lachrymator: The compound is a potent lachrymator.[1] Exposure causes severe eye irritation and tearing.

-

Corrosive: Causes skin burns and mucosal damage.

-

Toxicity: Harmful by inhalation and ingestion. It releases toxic fumes (HF, SOx, NOx) upon thermal decomposition.

Storage & Stability

-

Moisture Sensitivity: Isothiocyanates slowly hydrolyze to amines and COS in the presence of moisture. Store under an inert atmosphere (Argon/Nitrogen).

-

Temperature: Store at 2–8°C.

-

Container: Glass or Teflon containers are preferred. Avoid long-term storage in plastics that may leach or degrade.

Emergency Protocol

-

Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) followed by copious water. Do not use solvents like ethanol which may increase absorption.

-

Spill: Neutralize with a dilute ammonia solution or 5% aqueous NaOH to convert the isothiocyanate to the less volatile thiourea/amine derivatives before cleanup.

References

-

ChemicalBook. (2024). 2-(Trifluoromethoxy)phenyl isothiocyanate Product Properties. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 2-(Trifluoromethyl)phenyl isothiocyanate. (Analogous safety data). Retrieved from [2]

-

Li, Z., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 45, 1667-1674.[3] Retrieved from

-

PubChem. (2024). Compound Summary: 2-(Trifluoromethyl)phenyl isothiocyanate.[4][5][1][2][6][7][8] (Structural analog data). Retrieved from

-

MySkinRecipes. (2024). 2-(Trifluoromethoxy)phenyl isothiocyanate Reagent Specifications. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-(trifluoromethyl)phenyl isothiocyanate, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 4. 2-(Trifluoromethoxy)phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Trifluoromethoxy)phenyl isothiocyanate [oakwoodchemical.com]

- 8. 2-(Trifluoromethyl)phenyl Isothiocyanate SDS - Download & Subscribe for Updates [sdsmanager.com]

Technical Guide: 2-(Trifluoromethoxy)phenyl Isothiocyanate Derivatives

This technical guide details the chemistry, synthesis, and medicinal applications of 2-(Trifluoromethoxy)phenyl isothiocyanate , a specialized fluorinated building block.

Strategic Fluorination in Medicinal Chemistry & Drug Design

Executive Summary

2-(Trifluoromethoxy)phenyl isothiocyanate (CAS: 175278-00-9) represents a high-value pharmacophore scaffold in modern drug discovery. Unlike its more common para-substituted analog (used in the blockbuster ALS drug Riluzole ), the ortho-substituted isomer offers unique steric and electronic advantages. The bulky -OCF₃ group at the C2 position induces a non-planar conformation in biaryl systems (the "Ortho Effect"), modulating receptor binding kinetics and shielding metabolic "soft spots" from cytochrome P450 oxidation.

This guide provides a rigorous analysis of the molecule's synthetic utility, specifically its transformation into thioureas , benzothiazoles , and thiohydantoins —motifs prevalent in anticonvulsant, antimicrobial, and kinase-inhibitor research.

Chemical Rationale: The "Fluorine Effect"

The selection of the 2-(trifluoromethoxy) substituent is rarely accidental. It is a calculated medicinal chemistry tactic designed to alter physicochemical properties without adding excessive molecular weight.

| Property | -OCF₃ (Trifluoromethoxy) | -CF₃ (Trifluoromethyl) | -OCH₃ (Methoxy) | Impact on Drug Design |

| Hammett Constant ( | 0.35 | 0.54 | -0.27 | Electron-Withdrawing: Deactivates the ring less than -CF₃, allowing fine-tuning of pKa. |

| Hansch Lipophilicity ( | 1.04 | 0.88 | -0.02 | High Lipophilicity: drastically improves membrane permeability (LogP). |

| Conformation | Rotatable (C-O-C angle) | Rigid | Rotatable | Conformational Bias: The -OCF₃ group prefers an orthogonal orientation to the ring, twisting the molecule. |

| Metabolic Stability | High (C-F bond strength) | High | Low (O-demethylation) | Blocker: Prevents metabolic degradation at the ortho-position. |

The Isothiocyanate (-NCS) Warhead

The isothiocyanate group is a "soft" electrophile. In the context of the 2-OCF₃ phenyl ring, the electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the central carbon of the -NCS group, making it highly reactive toward nucleophiles (amines, hydrazines, thiols) to form stable thiourea linkages.

Synthetic Pathways & Experimental Protocols

Workflow Visualization

The following diagram illustrates the primary synthetic vectors starting from 2-(trifluoromethoxy)aniline.

Caption: Divergent synthesis from the aniline precursor. The NCS intermediate is the pivot point for heterocyclic library generation.

Protocol A: Synthesis of 2-(Trifluoromethoxy)phenyl Isothiocyanate

Note: While thiophosgene is the classical reagent, it is highly toxic. The dithiocarbamate method using CS₂ and a desulfurizing agent (like tosyl chloride or iodine) is preferred for safety.

Reagents: 2-(Trifluoromethoxy)aniline (1.0 eq), Carbon Disulfide (CS₂, 10 eq), Triethylamine (Et₃N, 3.0 eq), Tosyl Chloride (TsCl, 1.1 eq), THF.

-

Dithiocarbamate Formation: Dissolve 2-(trifluoromethoxy)aniline (10 mmol) in THF (50 mL) at 0°C. Add Et₃N dropwise, followed by CS₂. Stir for 4 hours at room temperature. A precipitate (triethylammonium dithiocarbamate salt) may form.

-

Desulfurization: Cool the mixture back to 0°C. Add a solution of TsCl (11 mmol) in THF dropwise.

-

Completion: Stir for 2 hours. The reaction turns yellow/orange. Monitor by TLC (Hexane/EtOAc).

-

Workup: Acidify with 1N HCl, extract with CH₂Cl₂, and wash with brine. Dry over MgSO₄.

-

Purification: Flash chromatography (100% Hexane). The product is an oil.

-

Yield Expectation: 85-92%.

-

Safety: Perform in a fume hood; CS₂ is neurotoxic and flammable.

-

Protocol B: Synthesis of Thiourea Derivatives (Library Generation)

Reagents: 2-(Trifluoromethoxy)phenyl isothiocyanate (1.0 eq), Substituted Amine (1.1 eq), Ethanol.

-

Dissolve the isothiocyanate (1 mmol) in absolute ethanol (5 mL).

-

Add the amine (e.g., morpholine, pyrrolidine, or a substituted aniline) (1.1 mmol).

-

Reflux: Heat at 80°C for 2–4 hours. The electron-deficient nature of the 2-OCF₃ ring accelerates this reaction compared to non-fluorinated analogs.

-

Isolation: Cool to room temperature. The thiourea product usually precipitates as a white/off-white solid. Filter and wash with cold ethanol.

Medicinal Chemistry Applications & SAR

The Riluzole Connection (Bioisosterism)

While Riluzole (used for ALS) is a 6-trifluoromethoxybenzothiazole (derived from the para-isomer), the ortho-isomer (derived from the title compound) yields 4-trifluoromethoxybenzothiazoles .

-

Mechanism: These compounds act as sodium channel blockers and glutamate release inhibitors.

-

SAR Insight: Moving the -OCF₃ group to the 4-position (via the 2-NCS precursor) increases steric bulk around the nitrogen, potentially altering selectivity between Sodium Channel subtypes (NaV1.1 vs NaV1.7).

Kinase Inhibition (The "Twist")

In kinase inhibitors (e.g., Sorafenib analogs), the diaryl thiourea motif is a hydrogen bond donor to the Glu/Asp residues in the ATP binding pocket.

-

Role of 2-OCF₃: The steric clash between the bulky ortho-OCF₃ and the thiourea NH forces the two aromatic rings to twist out of planarity. This "twisted" conformation is often critical for fitting into the hydrophobic specificity pocket of kinases (e.g., VEGFR, RAF).

Antimicrobial & Antifungal Agents

Thiourea derivatives of this scaffold have shown potency against S. aureus and C. albicans. The lipophilicity of the OCF₃ group enhances penetration through the bacterial cell wall, while the thiourea moiety chelates essential metal ions or inhibits bacterial topoisomerases.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe burns).

-

Lachrymator: Induces tearing.

-

Respiratory Sensitizer: High risk of asthma-like symptoms upon inhalation.[1]

Handling Protocol:

-

Containment: Always handle isothiocyanates in a functioning chemical fume hood.

-

Quenching: Spills should be treated with an aqueous solution of ammonia or dilute NaOH (converts the volatile NCS into a non-volatile urea/thiourea).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to aniline).

References

-

Synthesis of Isothiocyanates: Li, Z., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 2013. Link

-

Fluorine in Med Chem: Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

-

Riluzole Chemistry: Jimonet, P., et al. "Riluzole Series: Synthesis and In Vivo Anticonvulsant Activity of Benzothiazoles." Journal of Medicinal Chemistry, 1999.[2] Link

-

Thiourea Biological Activity: Saeed, A., et al. "A Review on the Synthetic Strategies and Biological Potential of Thiourea Derivatives." Journal of Chemical & Pharmaceutical Research, 2014. Link

-

Trifluoromethoxy Properties: Leroux, F., et al. "The Trifluoromethoxy Group: Synthesis and Properties." Chem. Rev., 2005. Link

Sources

Application Notes and Protocols for Peptide Sequencing using 2-(Trifluoromethoxy)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 2-(trifluoromethoxy)phenyl isothiocyanate (TFMPITC) in N-terminal peptide sequencing protocols based on the Edman degradation chemistry. While the fundamental principles of the Edman degradation are well-established with phenyl isothiocyanate (PITC), this guide explores the theoretical and practical considerations for employing the fluorinated analog, TFMPITC. We will delve into the mechanistic underpinnings of the sequencing chemistry, the potential advantages conferred by the trifluoromethoxy moiety, and a detailed, adaptable protocol for its use. This guide is intended for researchers in proteomics, protein chemistry, and drug development who are seeking to leverage advanced reagents for peptide analysis.

Introduction: The Edman Degradation and the Quest for Enhanced Sequencing Reagents

The Edman degradation, developed by Pehr Edman, remains a cornerstone of protein and peptide sequencing. This elegant, stepwise chemical method allows for the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain.[1][2] The process involves three key steps:

-

Coupling: The N-terminal amino group of the peptide reacts with an isothiocyanate reagent under basic conditions to form a substituted thiourea derivative.

-

Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, forming a thiazolinone derivative.

-

Conversion: The unstable thiazolinone derivative is converted into a more stable thiohydantoin derivative, which is then identified by chromatography, typically high-performance liquid chromatography (HPLC).[1][3][4]

The workhorse reagent for this process has traditionally been phenyl isothiocyanate (PITC). However, the continuous drive for higher sensitivity and improved resolution in peptide sequencing has led to the exploration of modified isothiocyanate reagents. Fluorinated analogs, such as 2-(trifluoromethoxy)phenyl isothiocyanate, represent a promising class of reagents designed to enhance the performance of the Edman degradation.

The Rationale for Fluorination: Potential Advantages of 2-(Trifluoromethoxy)phenyl Isothiocyanate

The introduction of a trifluoromethoxy (-OCF₃) group onto the phenyl isothiocyanate scaffold is not merely an incremental change. This modification is strategically designed to leverage the unique properties of fluorine to potentially enhance several aspects of the sequencing workflow.

-

Enhanced Reactivity and Coupling Efficiency: The strong electron-withdrawing nature of the trifluoromethoxy group can increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster and more efficient coupling with the N-terminal amino group of the peptide. This could be particularly advantageous for sequencing peptides with sterically hindered N-termini.

-

Improved Detection Sensitivity: The trifluoromethoxy group can serve as a sensitive reporter moiety. For analytical techniques such as mass spectrometry, the presence of the -OCF₃ group provides a unique mass signature, aiding in the identification of the resulting 2-(trifluoromethoxy)phenylthiohydantoin (TFMPTH) amino acid derivatives. Furthermore, for detection methods that are sensitive to electronegative groups, this modification could potentially lower the limits of detection.

-

Altered Chromatographic Properties: The hydrophobicity and unique electronic properties of the trifluoromethoxy group will alter the retention behavior of the TFMPTH-amino acid derivatives in reverse-phase HPLC.[3][4] This can be leveraged to achieve better separation and resolution of the derivatives, particularly for those that are challenging to resolve using standard PITC chemistry.

| Feature | Standard PITC | 2-(Trifluoromethoxy)phenyl Isothiocyanate (Predicted) | Rationale for Advantage |

| Reactivity | Good | Potentially Higher | Electron-withdrawing -OCF₃ group increases electrophilicity of the isothiocyanate. |

| Detection | UV Absorbance | UV Absorbance, Mass Spectrometry | Unique mass signature of the -OCF₃ group for MS; potential for enhanced UV detection. |

| HPLC Resolution | Good, with some co-elution | Potentially Improved | Altered hydrophobicity and polarity of TFMPTH derivatives can improve chromatographic separation. |

| By-product Formation | Can be significant | Potentially Reduced | Higher reactivity may lead to more complete reactions and fewer side products. |

The Chemistry of Peptide Sequencing with 2-(Trifluoromethoxy)phenyl Isothiocyanate

The sequencing chemistry with TFMPITC follows the classical Edman degradation pathway. The key difference lies in the structure of the resulting thiohydantoin derivative, which now carries the trifluoromethoxy-phenyl group.

Figure 1: The Edman degradation workflow using 2-(trifluoromethoxy)phenyl isothiocyanate.

Detailed Protocols

Disclaimer: The following protocols are based on the standard Edman degradation chemistry. Due to the limited availability of published, optimized protocols specifically for 2-(trifluoromethoxy)phenyl isothiocyanate, researchers should consider these as a starting point and may need to optimize reaction times, temperatures, and reagent concentrations for their specific applications.

Reagents and Materials

-

Peptide Sample: Purified peptide (10-100 pmol) lyophilized or dissolved in a suitable volatile buffer.

-

2-(Trifluoromethoxy)phenyl Isothiocyanate (TFMPITC): Sequencing grade.

-

Coupling Buffer: 5% (v/v) Triethylamine (TEA) in N-methylpiperidine or a similar basic buffer.

-

Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA).

-

Conversion Reagent: 25% (v/v) Aqueous Trifluoroacetic Acid (TFA).

-

Solvents: Acetonitrile (ACN), Ethyl Acetate, Heptane, all HPLC grade.

-

Automated Protein Sequencer: (e.g., Applied Biosystems Procise®) or manual reaction setup.

-

HPLC System: With a UV detector and a reverse-phase C18 column.

Protocol for Automated Peptide Sequencing

This protocol is designed for use with an automated protein sequencer. Consult the instrument's manual for specific programming details.

-

Sample Preparation:

-

Dissolve the purified peptide sample in a minimal volume of a suitable solvent (e.g., 50% acetonitrile in water).

-

Apply the sample to the sequencer's reaction cartridge or PVDF membrane as per the manufacturer's instructions.

-

Thoroughly dry the sample under a stream of argon or nitrogen.

-

-

Sequencing Cycles:

-

The automated sequencer will perform the following steps for each cycle:

-

Coupling:

-

Deliver a solution of 2-(trifluoromethoxy)phenyl isothiocyanate in a suitable solvent (e.g., heptane) to the reaction cartridge.

-

Deliver the coupling buffer (e.g., 5% TEA in N-methylpiperidine) to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 50-55°C) for a specified time. Optimization Note: The optimal coupling time may be shorter than for PITC due to the potentially higher reactivity of TFMPITC.

-

Dry the support with argon or nitrogen.

-

-

Washing:

-

Perform solvent washes (e.g., with ethyl acetate and heptane) to remove excess reagent and by-products.

-

-

Cleavage:

-

Deliver anhydrous trifluoroacetic acid to the reaction cartridge.

-

Incubate for a specified time to cleave the N-terminal anilinothiazolinone (ATZ) derivative.

-

Dry the support.

-

-

Extraction:

-

Extract the ATZ-amino acid derivative with a suitable solvent (e.g., ethyl acetate or 1-chlorobutane) and transfer it to the conversion flask.

-

-

Conversion:

-

Add the conversion reagent (25% aqueous TFA) to the collected ATZ derivative.

-

Incubate at a controlled temperature (e.g., 65°C) to convert the ATZ derivative to the more stable 2-(trifluoromethoxy)phenylthiohydantoin (TFMPTH) amino acid.

-

Dry the TFMPTH-amino acid.

-

-

HPLC Analysis:

-

Dissolve the dried TFMPTH-amino acid in the HPLC injection solvent.

-

Inject the sample onto the HPLC system for identification.

-

-

-

HPLC Analysis of TFMPTH-Amino Acids

The identification of the cleaved amino acid relies on comparing the retention time of the unknown TFMPTH derivative with that of known standards.[3][4]

-

Column: A high-resolution reverse-phase C18 column (e.g., 2.1 x 250 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 60% B in 20 minutes). Optimization Note: The gradient will need to be optimized to achieve baseline separation of all 20 TFMPTH-amino acid standards.

-

Detection: UV absorbance at a suitable wavelength (e.g., 269 nm).

Figure 2: Workflow for the HPLC analysis of TFMPTH-amino acids.

Synthesis of TFMPTH-Amino Acid Standards

Accurate identification of the TFMPTH-amino acids requires a set of 20 standards. These can be synthesized from the corresponding amino acids.

-

Coupling:

-

Dissolve the amino acid in a 1:1 mixture of pyridine and water.

-

Adjust the pH to ~9.0 with a suitable base (e.g., 1 M NaOH).

-

Add a molar excess of 2-(trifluoromethoxy)phenyl isothiocyanate and stir at 40-50°C, maintaining the pH at ~9.0.

-

After the reaction is complete, extract with an organic solvent (e.g., benzene) to remove excess reagent.

-

Acidify the aqueous phase to precipitate the TFMPTC-amino acid.

-

-

Cyclization and Conversion:

-

Suspend the TFMPTC-amino acid in 1 M HCl.

-

Reflux the mixture for 1-2 hours.

-

Evaporate the solvent and recrystallize the resulting TFMPTH-amino acid from a suitable solvent system (e.g., acetic acid/water).

-

Confirm the identity and purity of the standards by mass spectrometry and NMR.

-

Troubleshooting and Considerations

-

Blocked N-terminus: If no sequence is obtained, the N-terminus of the peptide may be blocked (e.g., by acetylation).

-

Low Initial Yield: This may indicate incomplete coupling. Consider increasing the coupling time or temperature.

-

Repetitive Yield Drop-off: This can be caused by sample washout or incomplete reactions in later cycles.

-

Co-eluting Peaks in HPLC: Optimize the HPLC gradient and/or mobile phase composition to improve the resolution of the TFMPTH-amino acid standards.

-

Side Reactions: Proline residues can sometimes lead to incomplete cleavage. Asparagine and glutamine can undergo side reactions under acidic conditions.

Conclusion

2-(Trifluoromethoxy)phenyl isothiocyanate presents a promising alternative to traditional reagents for Edman-based peptide sequencing. The potential for enhanced reactivity, improved detection, and altered chromatographic selectivity makes it a valuable tool for researchers in proteomics and drug development. While the protocols provided here offer a solid foundation, empirical optimization will be key to unlocking the full potential of this fluorinated sequencing reagent. The development and characterization of a complete set of TFMPTH-amino acid standards is a critical first step for any laboratory wishing to adopt this methodology.

References

-

Identification of PTH-amino acids by HPLC. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Identification of PTH-Amino Acids by HPLC. (1994). In The Protein Protocols Handbook (pp. 359-367). Humana Press. [Link]

-

Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. Retrieved January 31, 2026, from [Link]

- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

-

N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. (n.d.). MtoZ Biolabs. Retrieved January 31, 2026, from [Link]

-

26.7: The Edman Degradation. (2022, September 25). Chemistry LibreTexts. [Link]

- US Patent for Methods and reagents for cleavage of the n-terminal amino acid from a polypeptide. (2022).

-

Determination of Phenylthiohydantoin-Amino Acids by Two-step Laser Desorption/Multiphoton Ionization. (1987). Stanford University. [Link]

Sources

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

Application Notes & Protocols: Harnessing 2-(Trifluoromethoxy)phenyl Isothiocyanate Derivatives for Advanced Click Chemistry Applications

Introduction: A Trifunctional Approach to Modern Bioconjugation

In the landscape of chemical biology and drug discovery, the demand for molecular tools that offer both precision and modularity is paramount. Isothiocyanates (ITCs), naturally occurring compounds found in cruciferous vegetables, have long been recognized for their potent biological activities and their ability to form stable covalent bonds with biological nucleophiles.[1][2] The isothiocyanate group (-N=C=S) is a powerful electrophile that readily reacts with primary amines and thiols, making it an effective "warhead" for covalently modifying proteins.[3][4]

Concurrently, the field of bioconjugation has been revolutionized by "click chemistry," a concept introduced by K.B. Sharpless that describes reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions.[5] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of a click reaction, enabling the efficient and specific ligation of two molecular entities.[5][6]

This guide introduces a powerful class of trifunctional reagents based on the 2-(trifluoromethoxy)phenyl isothiocyanate scaffold. These reagents uniquely combine three critical functionalities:

-

A Covalent Warhead: The isothiocyanate group for stable protein conjugation.

-

A Bio-Modulating Core: The trifluoromethoxy group, which imparts desirable physicochemical properties such as enhanced metabolic stability and lipophilicity, crucial for drug development.[7][8][9]

-

A Modular Click Handle: A terminal alkyne or azide group that enables subsequent, bioorthogonal modification via click chemistry.

By integrating these features, researchers can execute sophisticated two-step labeling and functionalization strategies, opening new avenues in proteomics, drug targeting, and the development of complex biomaterials.

The Trifunctional Reagent: Design and Rationale

The power of these reagents lies in their carefully designed architecture. Each component serves a distinct and vital purpose, allowing for a sequential and controlled approach to molecular assembly in complex biological environments.

Core Components and Their Strategic Roles

-

Isothiocyanate (-NCS) Group (The "Warhead"): This group is the primary driver of covalent modification. It displays preferential reactivity towards the ε-amino group of lysine residues and the thiol group of cysteine residues on proteins.[10][11] The selectivity between these nucleophiles can be modulated by pH; at physiological or slightly alkaline pH, the deprotonated primary amine of lysine is a primary target.[12] This covalent and irreversible linkage ensures the stable attachment of the probe to the biomolecule of interest.

-

2-(Trifluoromethoxy)phenyl Scaffold (The "Modulator"): The inclusion of a trifluoromethoxy (-OCF3) group is a strategic choice rooted in modern medicinal chemistry. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group acts as a "lipophilic hydrogen bond acceptor," which can significantly improve a molecule's metabolic stability, cell permeability, and binding affinity.[7][9][13] Its incorporation can enhance the bioavailability and pharmacokinetic profile of the resulting bioconjugate.

-

Click Chemistry Handle (The "Connector"): A terminal alkyne is typically incorporated into the phenyl scaffold. This seemingly inert functional group serves as a versatile handle for the second step of the workflow. Following the initial protein labeling via the isothiocyanate, the alkyne is poised to react with an azide-containing molecule of interest (e.g., a fluorophore, biotin tag, drug molecule, or polyethylene glycol chain) through the highly efficient and specific CuAAC reaction.[14][15]

Caption: Conceptual diagram of the trifunctional reagent.

Application Note 1: Two-Step Bioconjugation Workflow

This workflow is ideal for creating precisely functionalized biomolecules, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or PEGylated proteins with enhanced stability. The process separates the covalent labeling from the functionalization, allowing for purification of the intermediate and ensuring a cleaner final product.

Caption: Workflow for two-step protein functionalization.

Protocol 1.1: Synthesis of an Alkyne-Functionalized Derivative

A key prerequisite is the synthesis of the trifunctional probe. A common and reliable method involves the conversion of a corresponding aniline precursor.

-

Objective: To synthesize 4-ethynyl-2-(trifluoromethoxy)phenyl isothiocyanate from 4-ethynyl-2-(trifluoromethoxy)aniline.

-

Rationale: The conversion of an aromatic amine to an isothiocyanate can be achieved using thiophosgene or, for a milder alternative, by decomposition of a dithiocarbamate salt.[16][17] The latter approach avoids the high toxicity of thiophosgene.

-

Materials:

-

4-ethynyl-2-(trifluoromethoxy)aniline

-

Carbon disulfide (CS₂)

-

Ammonia (aqueous solution) or triethylamine (TEA)

-

Dichloromethane (DCM)

-

Tosyl chloride (TsCl) or lead nitrate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Formation of Dithiocarbamate Salt: a. Dissolve 1.0 eq of 4-ethynyl-2-(trifluoromethoxy)aniline in DCM. b. Add 1.2 eq of carbon disulfide and 1.2 eq of triethylamine. c. Stir the reaction mixture at room temperature for 2-4 hours until the starting aniline is consumed (monitor by TLC). d. The resulting triethylammonium dithiocarbamate salt can often be used directly or isolated if necessary.

-

Conversion to Isothiocyanate: a. Cool the reaction mixture containing the dithiocarbamate salt to 0 °C. b. Add 1.1 eq of tosyl chloride portion-wise. c. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. d. Quench the reaction by adding saturated sodium bicarbonate solution. e. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. f. Filter and concentrate the solvent under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to yield the desired isothiocyanate.

-

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy (a strong, characteristic peak for the -NCS group appears around 2100 cm⁻¹).

Protocol 1.2: Covalent Labeling of a Model Protein

-

Objective: To label a model protein (e.g., Bovine Serum Albumin, BSA) with the alkyne-ITC reagent.

-

Rationale: The reaction is performed at a slightly alkaline pH (8.0-8.5) to favor the deprotonation of lysine ε-amino groups, enhancing their nucleophilicity towards the isothiocyanate. A water-miscible co-solvent like DMSO is required to solubilize the hydrophobic ITC reagent.

-

Materials:

-

Model protein (e.g., BSA) at 5-10 mg/mL.

-

Labeling Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.5.

-

Alkyne-ITC reagent stock solution (10-50 mM in anhydrous DMSO).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

-

Procedure:

-

Dissolve the protein in the Labeling Buffer to the desired concentration.

-

Add the Alkyne-ITC reagent from the DMSO stock solution to the protein solution to achieve a 10- to 20-fold molar excess. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with any excess ITC reagent. Incubate for 30 minutes.

-

Remove unreacted reagent and quenching agent by dialysis against PBS or using a size-exclusion chromatography (SEC) column (e.g., PD-10).

-

-

Validation: The degree of labeling can be estimated using MALDI-TOF mass spectrometry by observing the mass increase corresponding to the addition of the alkyne-ITC moiety (Molecular Weight: 215.19 g/mol ).

Protocol 1.3: CuAAC on the Labeled Protein

-

Objective: To "click" an azide-functionalized cargo molecule onto the alkyne-labeled protein.

-

Rationale: This protocol uses a pre-prepared catalyst solution containing a Cu(I)-stabilizing ligand (e.g., TBTA) to prevent copper-mediated protein damage and improve reaction efficiency.

-

Materials:

-

Alkyne-labeled protein (from Protocol 1.2) in PBS.

-

Azide-cargo (e.g., Azide-Fluor 488, Biotin-Azide) stock solution (1-10 mM in DMSO).

-

Catalyst Premix:

-

Copper(II) sulfate (CuSO₄) solution (50 mM in water).

-

Tris(benzyltriazolylmethyl)amine (TBTA) solution (50 mM in DMSO).

-

Sodium ascorbate solution (1 M in water, freshly prepared).

-

-

-

Procedure:

-

To the alkyne-labeled protein solution (e.g., 1 mg in 200 µL PBS), add the azide-cargo to a final concentration of 100-200 µM.

-

In a separate microcentrifuge tube, prepare the catalyst premix: combine 1 µL of CuSO₄ solution, 1 µL of TBTA solution, and mix. Then add 10 µL of sodium ascorbate solution. The solution should be colorless or pale yellow.

-

Add the catalyst premix to the protein/azide mixture. The final concentrations should be approximately 1 mM copper, 1 mM TBTA, and 5 mM sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent cargo.

-

Purify the final bioconjugate using SEC (e.g., PD-10 column) to remove the catalyst and excess reagents.

-

-

Characterization:

-

SDS-PAGE: If a fluorescent azide was used, the gel can be imaged to confirm covalent attachment to the protein band.

-

Mass Spectrometry: ESI-MS or MALDI-TOF will show a second mass shift corresponding to the addition of the azide-cargo.

-

Application Note 2: Proteome-Wide Target Identification

This powerful chemoproteomic strategy uses the alkyne-ITC derivative as a probe to identify the protein targets of a potentially bioactive compound in a complex mixture like a cell lysate.

Caption: Chemoproteomic workflow for target identification.

Protocol 2.1: Proteome Labeling and Biotinylation

-

Objective: To label protein targets in a cell lysate with the alkyne-ITC probe and subsequently attach a biotin tag for enrichment.

-

Rationale: This protocol is performed on a complex proteome. A "no-probe" or a structurally similar but non-reactive probe can be used as a negative control to identify non-specifically bound proteins.[3]

-

Materials:

-

Cell lysate (1-5 mg/mL total protein) in lysis buffer without primary amines (e.g., HEPES-based).

-

Alkyne-ITC probe (10 mM in DMSO).

-

Biotin-Azide (10 mM in DMSO).

-

CuAAC catalyst premix components (as in Protocol 1.3).

-

-

Procedure:

-

Adjust the protein concentration of the cell lysate to 1-2 mg/mL.

-

Add the Alkyne-ITC probe to a final concentration of 10-50 µM. Incubate for 1 hour at room temperature.

-

Perform the CuAAC reaction by adding Biotin-Azide (final concentration ~100 µM) and the catalyst premix (as in Protocol 1.3).

-

Incubate for 1 hour at room temperature.

-

Precipitate the proteins using a methanol/chloroform procedure to remove excess reagents and prepare the sample for enrichment.

-

Protocol 2.2: Enrichment and Analysis

-

Objective: To isolate and identify the biotin-tagged proteins.

-

Procedure:

-

Resuspend the precipitated protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

-

Add high-capacity streptavidin agarose beads and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins, using a sequence of buffers (e.g., 1% SDS in PBS, 8M urea, and finally PBS).

-

Perform on-bead tryptic digestion to release the peptides for mass spectrometry analysis, leaving the biotin tag and probe remnant on the beads.

-

Analyze the resulting peptide mixture by LC-MS/MS and use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that were covalently labeled by the probe.

-

Data and Troubleshooting

Table 1: Expected Mass Shifts in Mass Spectrometry

| Modification Step | Reagent Added | Formula | Monoisotopic Mass Shift (Da) |

| Step 1: Alkyne Labeling | 4-ethynyl-2-(trifluoromethoxy)phenyl isothiocyanate | C₁₀H₄F₃NOS | +243.00 |

| Step 2: Click with Biotin | Biotin-PEG3-Azide | C₁₇H₂₈N₄O₄S | +388.18 |

| Step 2: Click with Fluorophore | Azide-Fluor 488 | C₂₁H₁₄N₄O₅ | +410.10 |

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency (Step 1) | - Protein nucleophiles are protonated (low pH).- Reagent hydrolysis.- Insufficient reagent concentration. | - Ensure buffer pH is 8.0-8.5.- Use anhydrous DMSO for stock and add to protein solution immediately.- Increase molar excess of ITC reagent. |

| Protein Precipitation | - Final DMSO concentration is too high.- Reagent is aggregating.- Copper toxicity in click reaction. | - Keep final DMSO concentration below 10% (v/v).- Vortex ITC stock before adding.- Always use a copper-stabilizing ligand like TBTA or THPTA. |

| Low Click Reaction Yield (Step 2) | - Inactive catalyst (oxidized copper).- Insufficient azide-cargo concentration.- Steric hindrance at the labeling site. | - Use freshly prepared sodium ascorbate.- Increase concentration of azide-cargo.- Increase reaction time; ensure proper mixing. |

| High Background in Proteomics | - Non-specific binding to beads.- Endogenous biotinylated proteins. | - Perform extensive bead washes with stringent buffers (SDS, urea).- Include a "no-probe" control to subtract background proteins. |

References

-

MySkinRecipes. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Agrochemical Innovation: Utilizing 2-(Trifluoromethyl)phenyl Isothiocyanate. Retrieved from [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289–302. [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

-

Fu, Y., Mi, L., Sanda, M., Silverstein, S., Aggarwal, M., Wang, D., Gupta, P., Goldman, R., Appella, D. H., & Chung, F. L. (2014). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. RSC Advances, 4(8), 3920–3923. [Link]

-

Soundararajan, P., & Kim, J. S. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Reviews International, 38(sup1), 1137-1154. [Link]

-

Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Isothiocyanates. Linus Pauling Institute, Oregon State University. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Wang, J., Li, B., Liu, X., & Wang, S. (2016). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 21(11), 1483. [Link]

-

Zhang, Y. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 11, 1368142. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-(Trifluoromethoxy)phenyl isothiocyanate. Retrieved from [Link]

-

Hanschen, F. S., Klopsch, R., Oliviero, T., Schreiner, M., & Verkerk, R. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7, 40801. [Link]

-

Xu, K., & Thornalley, P. J. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 31(7), 741-742. [Link]

-

Mondal, B. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Jetha, K. A., & Brown, J. M. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(10), 2635. [Link]

-

Mairinger, T., Lieder, B., Kulling, S. E., & Somoza, V. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules, 26(11), 3390. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666–676. [Link]

-

Hsu, C. Y., & Chen, Y. H. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods, 12(19), 3662. [Link]

-

L-Besen, P., Mothes, S., Brands, J., Schweigert, F. J., & Rawel, H. M. (2020). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Nutrients, 12(10), 3045. [Link]

-

Royal Society of Chemistry. (2014). A click chemistry approach to identify protein targets of cancer chemopreventive phenethyl isothiocyanate. RSC Advances, 4, 3920-3923. [Link]

-

Jetha, K. A., & Brown, J. M. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Gieshoff, T. (2022). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]

-

Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(1), 18-22. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

ResearchGate. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 31(7), 741-742. [Link]

-

ResearchGate. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7, 40801. [Link]

-

ResearchGate. (n.d.). Preparation of isothiocyanates. Retrieved from [Link]

-

ResearchGate. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(10), 2635. [Link]

-

Václavíková, J., et al. (2024). Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]

-

Kele, P., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14881-14886. [Link]

-

Park, B. S., et al. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 287(53), 44555-44563. [Link]

-

RojasLab. (2022, November 4). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! [Video]. YouTube. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Thorwirth, R., Stolle, A., & Ondruschka, B. (2011). Solvent-Free Copper-Catalyzed Azide-Alkyne Cycloaddition under Mechanochemical Activation. Molecules, 16(9), 7593-7603. [Link]

Sources

- 1. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 12. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 17. chemrxiv.org [chemrxiv.org]

Application Note: A Detailed Protocol for the N-Terminal Labeling of Peptides with 2-(Trifluoromethoxy)phenyl Isothiocyanate

Introduction

N-terminal labeling is a cornerstone technique in chemical proteomics, drug development, and peptide mapping.[1] The ability to selectively modify the N-terminus of a peptide or protein provides a powerful tool for a range of applications, including enhancing mass spectrometry (MS) ionization, facilitating peptide sequencing, and introducing biophysical probes.[1] The isothiocyanate functional group (-N=C=S) is a classic and robust chemistry for targeting primary amines, famously employed in Edman degradation using phenyl isothiocyanate (PITC).[1][2]

This application note provides a detailed protocol for the N-terminal labeling of peptides using 2-(Trifluoromethoxy)phenyl isothiocyanate (TFMO-PITC). This reagent offers a strategic advantage over traditional PITC. The electron-withdrawing trifluoromethoxy group can increase the reactivity of the isothiocyanate, potentially leading to faster and more efficient labeling.[3] Furthermore, the fluorine atoms provide a unique mass signature, and the modification can enhance peptide fragmentation in tandem mass spectrometry, promoting the formation of informative b₁ ions that confirm the N-terminal amino acid.[2][4]

This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system that explains the causality behind experimental choices to ensure reproducible and reliable results.

Principle and Mechanism

The labeling reaction is based on the nucleophilic addition of the unprotonated α-amino group at the peptide's N-terminus to the electrophilic carbon atom of the isothiocyanate group of TFMO-PITC. This reaction proceeds efficiently under basic conditions (pH 8.5-9.5), which are necessary to deprotonate the N-terminal amine (pKa typically ~8.0-8.5), rendering it nucleophilic. The result is the formation of a stable thiourea linkage, creating a 2-(trifluoromethoxy)phenylthiocarbamoyl (TFMO-PTC)-peptide derivative.[5][6]

The selectivity for the N-terminus over internal lysine residues (ε-amino group pKa ~10.5) is achieved by carefully controlling the reaction pH. At a pH of ~9.0, the N-terminal amine is largely deprotonated and reactive, while the lysine side-chain amines remain predominantly protonated and thus non-nucleophilic.[7]

Caption: Covalent labeling of a peptide N-terminus with TFMO-PITC.

Experimental Workflow Overview

The entire process, from initial setup to final analysis, follows a logical sequence designed to maximize labeling efficiency and ensure the purity of the final product. The workflow involves peptide solubilization, pH adjustment, addition of the labeling reagent, incubation, and finally, purification and verification.

Caption: Workflow for N-terminal labeling and analysis.

Detailed Protocol

This protocol is optimized for labeling a peptide in solution. All steps should be performed in a well-ventilated fume hood.

Materials and Reagents

-

Peptide Sample: Lyophilized, purified peptide with a free N-terminus.

-

2-(Trifluoromethoxy)phenyl isothiocyanate (TFMO-PITC): High purity grade.

-

Solvents:

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Acetonitrile (ACN), HPLC grade.

-

Ultrapure water (18.2 MΩ·cm).

-

-

Buffers and Reagents:

-

Sodium bicarbonate (NaHCO₃) or N-ethylmorpholine (NEM).

-

Trifluoroacetic acid (TFA).

-

-

Equipment:

Reagent Preparation

Expertise Note: It is critical to use anhydrous solvents for the TFMO-PITC stock solution, as isothiocyanates can be hydrolyzed by water, reducing their reactivity. Prepare this solution immediately before use.

-

Peptide Stock Solution (1-2 mg/mL):

-

Accurately weigh the peptide and dissolve it in the reaction buffer to a final concentration of 1-2 mg/mL.

-

Reaction Buffer: 50 mM sodium bicarbonate, adjusted to pH 9.0. Alternatively, a buffer of 50 mM N-ethylmorpholine can be used.

-

Causality: A pH of 9.0 is optimal for ensuring the N-terminal amine is deprotonated and nucleophilic, driving the reaction forward efficiently.[6][7] Avoid buffers containing primary amines (e.g., Tris), as they will compete with the peptide for labeling.

-

-

TFMO-PITC Labeling Solution (10 mg/mL):

-

Immediately before use, dissolve TFMO-PITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

Labeling Reaction Procedure

-

Add the peptide stock solution to a microcentrifuge tube. If the solution volume is large, a small glass vial with a magnetic stir bar is recommended.

-

Calculate the required volume of the TFMO-PITC labeling solution. A 5- to 10-fold molar excess of TFMO-PITC over the peptide is recommended to ensure the reaction goes to completion.

-

Add the calculated volume of TFMO-PITC solution to the peptide solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.[6][7]

-

Trustworthiness: Reaction progress can be monitored by taking small aliquots at different time points (e.g., 1h, 2h, 4h) and analyzing them by HPLC and MS to determine the optimal reaction time for your specific peptide.

-

Purification of the Labeled Peptide

Expertise Note: Purification is essential to remove unreacted TFMO-PITC, its hydrolysis byproducts, and any unlabeled peptide. RP-HPLC is the gold standard for this purpose due to its high resolving power.[10][11]

-

Sample Preparation: Before injection, acidify the reaction mixture by adding a small volume of 10% TFA to a final concentration of 0.1%. This step ensures that the peptide is protonated and interacts well with the C18 stationary phase.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in ultrapure water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient from 5% B to 95% B over 30-40 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the specific peptide.

-

Detection: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (if Trp or Tyr are present).[12] The TFMO-PTC adduct will also have a distinct UV absorbance.

-

-

Fraction Collection: Collect the peak corresponding to the labeled peptide. The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity from the TFMO-phenyl group.

-

Desalting and Lyophilization: Lyophilize the collected fractions to obtain the purified, labeled peptide as a powder.

| Parameter | Recommended Value | Rationale |

| Reaction pH | 8.5 - 9.5 | Deprotonates N-terminal amine for nucleophilic attack.[7] |

| Solvent for Reagent | Anhydrous DMF or DMSO | Prevents hydrolysis of the isothiocyanate group. |

| Reagent Molar Excess | 5-10 fold | Drives the reaction to completion.[7] |

| Reaction Temperature | Room Temperature (~25°C) | Sufficient for the reaction without causing peptide degradation. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete labeling.[6] |

| Purification Method | RP-HPLC (C18) | High-resolution separation of labeled from unlabeled peptide.[10] |

| Verification Method | ESI-Mass Spectrometry | Confirms the mass addition of the label. |

Verification of Labeling

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified, lyophilized product in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).

-

Analyze using ESI-MS.

-

Expected Result: The observed mass should correspond to the mass of the original peptide plus the mass of the TFMO-PITC molecule (C₈H₄F₃NOS), which is 221.01 Da. The reaction involves the addition of the entire molecule.

-

-

Tandem Mass Spectrometry (MS/MS):

Troubleshooting

-

Low Labeling Efficiency:

-

Cause: Incorrect pH, hydrolyzed reagent, or insufficient molar excess.

-

Solution: Verify the pH of the reaction buffer. Prepare fresh TFMO-PITC solution in anhydrous solvent immediately before use. Increase the molar excess of the labeling reagent.

-

-

Multiple Labeled Products:

-

Cause: Labeling of lysine side chains.

-

Solution: Lower the reaction pH to 8.5 to increase specificity for the N-terminus. Reduce the molar excess of the reagent.

-

-

No Labeled Product Detected:

-

Cause: The peptide's N-terminus may be blocked (e.g., by pyroglutamate or an acetyl group).

-

Solution: Confirm the sequence and status of the N-terminus of your starting peptide.

-

Conclusion

The use of 2-(Trifluoromethoxy)phenyl isothiocyanate provides a rapid, efficient, and reliable method for the N-terminal labeling of peptides. The protocol described herein, grounded in established chemical principles, offers a robust workflow from reaction to verification. The unique properties of the trifluoromethoxy group can offer significant advantages in downstream mass spectrometric analysis, making this reagent a valuable addition to the toolbox of researchers in proteomics and drug discovery.

References

-

N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (n.d.). Retrieved from [Link]

-

Koch, K. J., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2847–2855. Retrieved from [Link]

-

Koch, K. J., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. Retrieved from [Link]

-

On-Resin Peptide Labeling with FITC. (n.d.). AAPPTec. Retrieved from [Link]

-

FITC labeling. (n.d.). Peptideweb.com. Retrieved from [Link]

-

Wang, Y., et al. (2011). Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. Journal of the American Society for Mass Spectrometry, 22(12), 2206–2216. Retrieved from [Link]

-

Nakamura, T., et al. (2006). Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Journal of Agricultural and Food Chemistry, 54(14), 4933-4938. Retrieved from [Link]

-

Chepanoske, C. L., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1951-1960. Retrieved from [Link]

-

FITC Amine Labeling Protocol. (n.d.). You Do Bio. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 301-324. Retrieved from [Link]

-

FITC labeling Fluorescein is well-known fluorescent dye used to label peptides and proteins. (n.d.). Peptideweb.com. Retrieved from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

-

HPLC Purification of Peptides. (2016, December 30). protocols.io. Retrieved from [Link]

-

peptide labeled fluorescein-5-isothiocyanate: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Peptide Purification. (n.d.). AAPPTec. Retrieved from [Link]

-

HPLC Analysis and Purification of Peptides. (n.d.). ResearchGate. Retrieved from [Link]

-

Wainaina, M. N., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Journal of Chromatography B, 1198, 123253. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. youdobio.com [youdobio.com]

- 7. peptideweb.com [peptideweb.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. hplc.eu [hplc.eu]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

Application Note: Strategic Incorporation of the ortho-Trifluoromethoxy Motif via Isothiocyanate Chemistry

Topic: Use of 2-(Trifluoromethoxy)phenyl isothiocyanate in Agrochemical Synthesis Content Type: Application Note & Technical Guide Audience: Discovery Chemists, Process Engineers, and Agrochemical Researchers

Executive Summary: The "Fluorine Effect" in Lead Optimization

In modern agrochemical discovery, the 2-(Trifluoromethoxy)phenyl isothiocyanate (CAS: 175205-54-6) serves as a critical electrophilic building block. While para-substituted trifluoromethoxy (-OCF

The steric bulk of the ortho-OCF

Chemical Profile & Handling

Compound: 2-(Trifluoromethoxy)phenyl isothiocyanate

Functional Moiety: Isothiocyanate (-N=C=S) + ortho-Trifluoromethoxy (-OCF

| Property | Value/Description | Implication for Synthesis |

| Electrophilicity | Moderate to High | Reacts rapidly with nucleophiles (amines, hydrazines, thiols) without requiring harsh activation. |

| Lipophilicity (LogP) | High | The -OCF |

| Metabolic Stability | High | The C-F bonds and the ether linkage are resistant to oxidative metabolism (CYP450), prolonging residual activity.[1][2] |

| Physical State | Liquid (typically) | Easy to dispense but requires moisture-free handling to prevent hydrolysis to the aniline. |

Safety Advisory (Critical):

-

Hazard: Lachrymator.[3][4] Toxic by inhalation and ingestion.[5]

-

Control: Handle strictly in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and lab coat.

-

Neutralization: Spills should be treated with dilute ammonia or aqueous NaOH to convert the volatile isothiocyanate into the non-volatile urea/thiourea derivative before disposal.

Synthetic Utility: Pathways to Bioactive Cores

The isothiocyanate carbon is the electrophilic "anchor" that allows the rapid assembly of diverse pharmacophores.

Pathway A: Urea and Thiourea Linkers (Benzoylurea Insecticides)

The reaction of 2-(Trifluoromethoxy)phenyl isothiocyanate with substituted anilines or benzamides yields thioureas. These can be:

-

Retained: As the active thiourea core (e.g., Diafenthiuron analogs).

-

Converted: Oxidized to ureas (using H

O

Pathway B: Heterocycle Construction (Triazoles & Thiazoles)

This is the primary application in fungicide discovery.

-

1,2,4-Triazoles: Reaction with hydrazides followed by cyclization.[6][7][8]

-

Iminothiazolidinones: Reaction with

-haloketones.

Visualization: The Synthetic Tree

The following diagram maps the divergent synthesis capabilities of this building block.

Figure 1: Divergent synthetic pathways starting from 2-(Trifluoromethoxy)phenyl isothiocyanate.

Detailed Experimental Protocol

Case Study: Synthesis of a 1,2,4-Triazole-3-thione Candidate

This protocol demonstrates the synthesis of a putative fungicide core, leveraging the ortho-OCF

Target Molecule: 4-(2-(Trifluoromethoxy)phenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Phase 1: Formation of the Thiosemicarbazide Intermediate

Principle: Nucleophilic addition of a hydrazide to the isothiocyanate.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

Acetic hydrazide (1.0 equiv, 10 mmol)

-

Ethanol (anhydrous, 30 mL)

-

2-(Trifluoromethoxy)phenyl isothiocyanate (1.05 equiv, 10.5 mmol)

-

-

Procedure:

-

Dissolve acetic hydrazide in ethanol at room temperature.

-

Add the isothiocyanate dropwise via syringe over 5 minutes. Note: A mild exotherm may occur.

-

Reflux the mixture at 78°C for 3–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The isothiocyanate spot (

) should disappear.

-

-

Isolation:

-

Cool to room temperature.[9] The thiosemicarbazide intermediate often precipitates.

-

If solid forms: Filter and wash with cold ethanol.

-

If oil forms: Concentrate in vacuo and use directly in Phase 2.

-

Phase 2: Cyclization to 1,2,4-Triazole

Principle: Base-catalyzed intramolecular condensation.

-

Reaction:

-

Resuspend the intermediate from Phase 1 in 2N aqueous NaOH (20 mL).

-

Heat to reflux (100°C) for 4 hours.

-

-

Workup:

-

Cool the solution in an ice bath to <5°C.

-

Acidify carefully with 2N HCl to pH 3–4. Caution: Evolution of H

S or toxic gases is possible; perform in hood. -

The product will precipitate as a white/off-white solid.

-

-

Purification:

-

Filter the solid and wash with water (3 x 20 mL) to remove salts.

-

Recrystallize from Ethanol/Water (8:2) to obtain the pure triazole-thione.

-

Analytical Validation Standards

To ensure the protocol was successful, verify against these expected signatures:

| Technique | Expected Signature | Diagnostic Value |

| Singlet around -58 ppm | Confirms integrity of -OCF | |

| IR Spectroscopy | Broad band 3100-3400 cm | Confirms conversion of isothiocyanate. |

| LC-MS | [M+H] | Confirms product mass and purity. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for triazole synthesis.

References

-

Synthesis of 1,2,4-Triazole-3-thiones

-

Metabolic Stability of Fluorinated Groups

-

Isothiocyanate Chemistry in Agrochemicals

- Safety Data & Handling: Title: Safety Data Sheet: 2-(Trifluoromethyl)phenyl isothiocyanate (Representative Class). Source: Thermo Fisher Scientific.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 2-(Trifluoromethyl)phenyl Isothiocyanate SDS - Download & Subscribe for Updates [sdsmanager.com]

- 6. mdpi.com [mdpi.com]

- 7. idosi.org [idosi.org]

- 8. sired.udenar.edu.co [sired.udenar.edu.co]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. Synthesis of functionalized 1,2,4-triazole-3-thiones from ammonium isothiocyanate, acid chlorides, and arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Optimization of 2-(Trifluoromethoxy)phenyl Isothiocyanate Synthesis

Ticket ID: #ITC-OCF3-OPT Subject: Yield Improvement & Troubleshooting for 2-(Trifluoromethoxy)phenyl Isothiocyanate (CAS: 175205-33-1) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

You are likely experiencing low yields due to the specific electronic and steric nature of the 2-(trifluoromethoxy) substituent.

-

Electronic Deactivation: The -OCF

group is strongly electron-withdrawing (Inductive effect, -

Steric Hindrance: The ortho position of the bulky -OCF

group physically impedes the approach of the electrophile. -

Side Reaction (Thiourea Formation): Because the reaction is slow, the intermediate isothiocyanate has time to react with unreacted amine, forming the thermodynamically stable (and unwanted) 1,3-bis(2-trifluoromethoxyphenyl)thiourea.

To solve this, we must shift the kinetics to favor isothiocyanate formation over dimerization.

Module 1: Protocol Selection & Methodology

We recommend two distinct pathways. Method A is the industry "Gold Standard" for yield on difficult substrates. Method B is a valid alternative if your facility restricts the use of Thiophosgene.

Method A: The Biphasic Thiophosgene Route (High Yield)

Best for: Maximizing conversion of electron-deficient anilines.

The Logic: The biphasic system (CHCl

Protocol:

-

Preparation: Dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in CHCl

(0.5 M concentration). -

Biphasic Setup: Add an equal volume of water containing NaHCO

(2.5 eq). The base is critical to neutralize the HCl byproduct, preventing the amine from becoming a non-reactive ammonium salt. -

Inverse Addition (CRITICAL): Cool the mixture to 0°C. Add Thiophosgene (1.2 eq) slowly to the vigorously stirred biphasic mixture.

-

Why? Adding amine to excess thiophosgene ensures the amine reacts with CSCl

(to form product) rather than reacting with the product (to form thiourea).

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Separate organic layer, dry over MgSO

, and concentrate.

Method B: The CS / Tosyl Chloride Route (Safety Focused)

Best for: Labs avoiding highly toxic gases.

The Logic: Carbon disulfide (CS

Protocol:

-

Dithiocarbamate Formation: Dissolve amine (1.0 eq) in THF. Add Triethylamine (Et

N, 3.0 eq) followed by CS -

** reflux:** Due to the -OCF

deactivation, stir at reflux for 4–6 hours to ensure complete dithiocarbamate formation. -

Desulfurization: Cool to 0°C. Add Tosyl Chloride (TsCl) (1.1 eq) dissolved in minimal THF.

-

Completion: Stir at RT for 2 hours. The product is formed as the TsCl strips sulfur from the intermediate.

Module 2: Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction flow and where the "Thiourea Trap" occurs.

Caption: Figure 1. Reaction pathway showing the competition between product formation and the parasitic thiourea dimerization loop.

Module 3: Troubleshooting Guide (Q&A)

Q1: I am seeing a major spot on TLC that is more polar than my product. What is it? A: This is almost certainly the 1,3-bis(2-trifluoromethoxyphenyl)thiourea .

-

Cause: Localized high concentration of amine relative to the electrophile.

-

Fix: Switch to Inverse Addition . Drop the amine solution into the thiophosgene/CS

solution. This ensures the amine always encounters an excess of electrophile, favoring the isothiocyanate.

Q2: My reaction stalled at 60% conversion. Should I add more base? A: Be cautious.

-

Diagnosis: If using Method A (Thiophosgene), the pH may have dropped, protonating the amine. Check the aqueous layer pH; it should be >8.

-

Risk: If you use a strong base like NaOH, you risk hydrolyzing the -NCS group back to the amine.

-

Recommendation: Use CaCO

or NaHCO

Q3: The product smells like rotten eggs during rotary evaporation. Is it degrading? A: Yes.

-

Cause: Isothiocyanates are susceptible to hydrolysis, releasing COS (carbonyl sulfide) and H

S. -

Fix: Ensure your workup is neutral. Do not store the product in wet solvents. Store the final oil under Nitrogen/Argon at -20°C.

Q4: Can I distill this compound? A: Yes, but with care.

-